molecular formula C19H19N3O3 B2677144 N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide CAS No. 1448126-52-0

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide

Cat. No. B2677144
CAS RN: 1448126-52-0
M. Wt: 337.379
InChI Key: FIDBZNBXQFCHQN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide, also known as FPQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. FPQ is a quinoxaline derivative that has been synthesized using a simple and efficient method.

Scientific Research Applications

Synthesis and Chemical Properties

The research on compounds closely related to N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide focuses on their synthesis and chemical properties, revealing a broad potential for application in various fields. For example, synthesis techniques have been developed to create compounds with similar structures through reactions involving furan and quinoline derivatives. These methods enable the production of a diverse array of compounds with potential in medicinal chemistry and material science (El’chaninov & Aleksandrov, 2017); (Aleksandrov et al., 2019).

Biological Activity

The study of structurally related compounds has also extended to their biological activities. For instance, hexahydro-2H-pyrano[3,2-c]quinoline analogues, sharing a core structural motif, have shown promise as antitubercular agents, suggesting potential therapeutic applications for N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide derivatives in fighting infectious diseases (Kantevari et al., 2011).

Material Science and Corrosion Inhibition

Research has also explored the use of similar carboxamide derivatives in material science, particularly as corrosion inhibitors. These studies highlight the compound's potential in protecting metals against corrosion, underpinning its relevance in industrial applications (Erami et al., 2019).

Synthetic Methodologies

Innovations in synthetic methodologies have facilitated the creation of various derivatives, showcasing the flexibility and adaptability of this chemical framework for different applications. Techniques such as the Diels-Alder reaction have been employed to synthesize hexahydro-oxaisoindolo[2,1-a]quinoline derivatives, demonstrating the compound's versatility and potential as a scaffold for further chemical exploration (Kouznetsov et al., 2004).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(oxan-4-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(18-12-20-16-5-1-2-6-17(16)21-18)22(13-15-4-3-9-25-15)14-7-10-24-11-8-14/h1-6,9,12,14H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDBZNBXQFCHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide

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